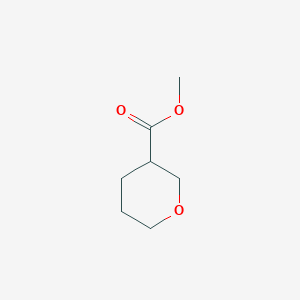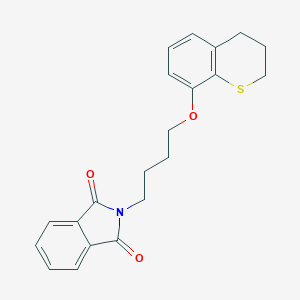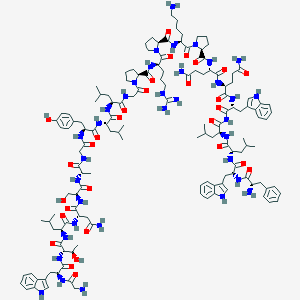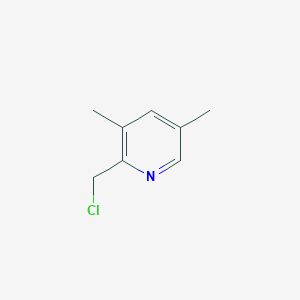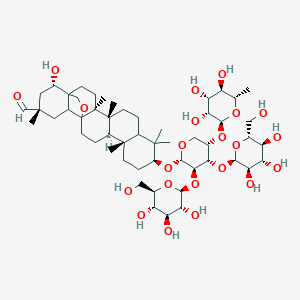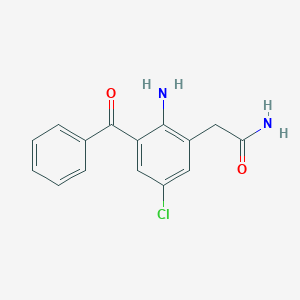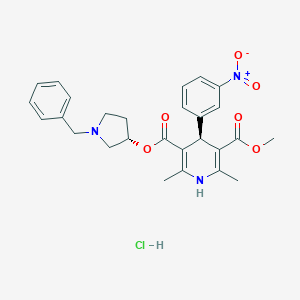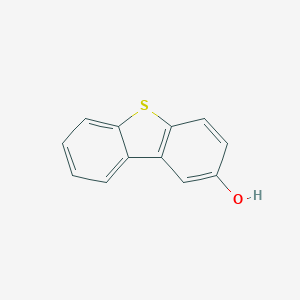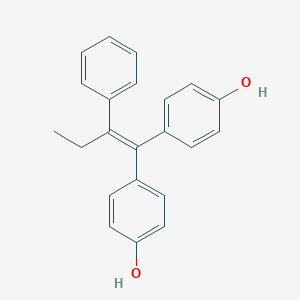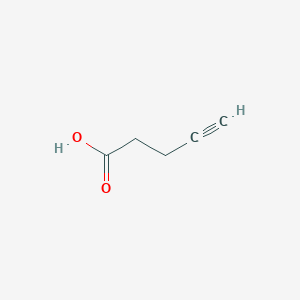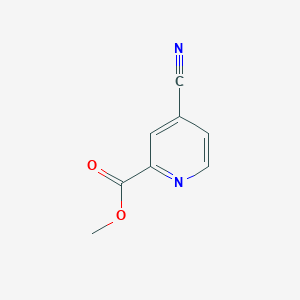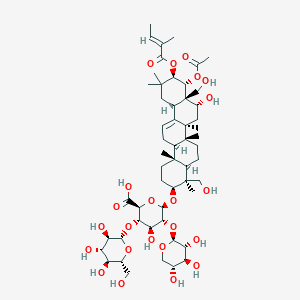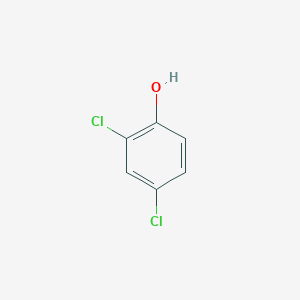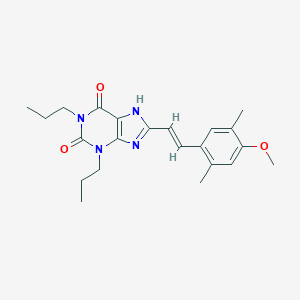
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine, commonly known as MRS 1220, is a potent and selective antagonist of the adenosine A3 receptor. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases.
作用机制
MRS 1220 acts as a selective antagonist of the adenosine A3 receptor. Adenosine is a signaling molecule that plays a critical role in various physiological processes, including inflammation, immune response, and cell proliferation. The adenosine A3 receptor is expressed in various tissues and plays a role in the regulation of these processes. MRS 1220 blocks the binding of adenosine to the A3 receptor, thereby inhibiting its downstream signaling pathways.
生化和生理效应
MRS 1220 has been shown to have various biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and have a neuroprotective effect. It has also been shown to enhance the efficacy of chemotherapy drugs.
实验室实验的优点和局限性
One of the major advantages of MRS 1220 is its selectivity for the adenosine A3 receptor. This allows for more targeted therapy and reduces the risk of off-target effects. However, one of the limitations of MRS 1220 is its low solubility, which can make it difficult to administer in vivo.
未来方向
For research include the development of more potent and selective antagonists and investigating its potential therapeutic applications in other diseases.
合成方法
The synthesis of MRS 1220 involves several steps. The first step is the synthesis of 4-methoxy-2,5-dimethylphenylacetonitrile, which is then reacted with propylmagnesium bromide to obtain the corresponding propyl ketone. The ketone is then reduced to the corresponding alcohol and reacted with 8-bromo-1,3-dipropylxanthine to obtain MRS 1220. The overall yield of the synthesis is around 12%.
科学研究应用
MRS 1220 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its use in the treatment of cancer. Studies have shown that MRS 1220 can inhibit the growth and proliferation of cancer cells by blocking the adenosine A3 receptor. It has also been shown to enhance the efficacy of chemotherapy drugs.
Another area of research is its use in the treatment of inflammatory diseases. MRS 1220 has been shown to reduce inflammation by blocking the adenosine A3 receptor. It has also been shown to have a neuroprotective effect in the treatment of neurodegenerative diseases.
属性
CAS 编号 |
151539-37-6 |
|---|---|
产品名称 |
(E)-8-(4-Methoxy-2,5-dimethylstyryl)-1,3-dipropylxanthine |
分子式 |
C22H28N4O3 |
分子量 |
396.5 g/mol |
IUPAC 名称 |
8-[(E)-2-(4-methoxy-2,5-dimethylphenyl)ethenyl]-1,3-dipropyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C22H28N4O3/c1-6-10-25-20-19(21(27)26(11-7-2)22(25)28)23-18(24-20)9-8-16-12-15(4)17(29-5)13-14(16)3/h8-9,12-13H,6-7,10-11H2,1-5H3,(H,23,24)/b9-8+ |
InChI 键 |
NQVKNUOSPJBNIG-UHFFFAOYSA-N |
手性 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)/C=C/C3=C(C=C(C(=C3)C)OC)C |
SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
规范 SMILES |
CCCN1C2=C(C(=O)N(C1=O)CCC)NC(=N2)C=CC3=C(C=C(C(=C3)C)OC)C |
同义词 |
8-[(E)-2-(4-methoxy-2,5-dimethyl-phenyl)ethenyl]-1,3-dipropyl-7H-purin e-2,6-dione |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



